1,8-Di(phenylthio)anthraquinone

Overview

Description

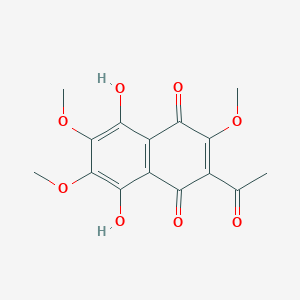

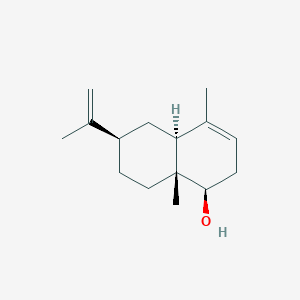

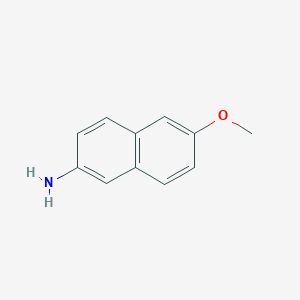

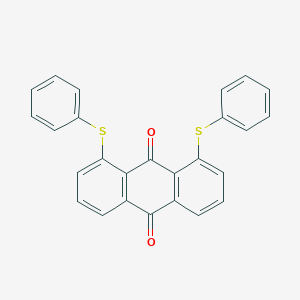

1,8-Di(phenylthio)anthraquinone is a useful research compound. Its molecular formula is C26H16O2S2 and its molecular weight is 424.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156516. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemistry and Polymer Films : The synthesis of dithienylpyrroles bearing anthraquinone units, related to 1,8-Di(phenylthio)anthraquinone, has been explored. These compounds exhibit promising electrochemical and electro-optical properties, making them suitable for applications in electrochromic devices (Wang et al., 2010).

Molecular Structure Analysis : The study of the linear alignment of atoms in anthraquinone derivatives, including those similar to this compound, has contributed to a better understanding of hypervalent interactions, which is crucial for designing new molecules with specific properties (Nakanishi, Hayashi, & Itoh, 2004).

DNA Recognition and Medicinal Chemistry : Anthraquinones have been studied for their ability to bind DNA, influencing the recognition process in terms of binding affinity and mode. This research is relevant for developing new anticancer drugs (Zagotto et al., 2011).

Biosorption and Environmental Applications : The use of 1,8-Dihydroxy anthraquinone, a related compound, in biosorption processes for removing pollutants from water has been investigated, highlighting its potential in environmental cleanup (Zhang et al., 2015).

Pharmacological Tools and Drugs : Anthraquinones, including derivatives of this compound, have been used in various medical applications such as laxatives, antimicrobial, anti-inflammatory agents, and in cancer treatment (Malik & Müller, 2016).

Antibacterial Properties : Studies on 1,8-dihydroxy-anthraquinone have shown strong antibacterial activity against specific pathogens, suggesting its potential use in food safety and pharmaceuticals (Wei et al., 2015).

Liquid Crystal Displays : Certain yellow anthraquinone dyes with naphthylthio groups, related to this compound, are being developed for use in liquid crystal displays, showing promising solubility and electro-optical properties (Iwanaga, Naito, & Aiga, 2010).

Molecular and Cellular Biology : Research on the suppression of DNA-binding activity of certain receptors by anthraquinones contributes to understanding their potential therapeutic uses in conditions like arthritis and cancer (Fukuda et al., 2009).

Future Directions

Research on anthraquinones, including 1,8-Di(phenylthio)anthraquinone, is increasing rapidly . They are being used as a core chemical template to develop new anthraquinone-based compounds as promising anticancer agents . Additionally, anthraquinones are being explored for their potential in energy applications .

Mechanism of Action

Target of Action

Anthraquinones, such as 1,8-Di(phenylthio)anthraquinone, are known to target essential cellular proteins . The specific targets can vary depending on the anthraquinone derivative and its structure . .

Mode of Action

Anthraquinones interact with their targets, leading to various changes in cellular functions . They have been found to inhibit biofilm formation, destroy the cell wall, inhibit endotoxins, block nucleic acid and protein synthesis, and disrupt energy metabolism

Biochemical Pathways

Anthraquinones affect various biochemical pathways. They are known to inhibit key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cells

Pharmacokinetics

Anthraquinones are mainly absorbed in the intestines and are mostly distributed in blood flow-rich tissues and organs . The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification . The main excretion routes for anthraquinones are the kidney, rectum, and gallbladder . .

Result of Action

The result of the action of anthraquinones is largely dependent on their mode of action and the specific biochemical pathways they affect. Given their broad range of targets and modes of action, anthraquinones can have various molecular and cellular effects

Action Environment

The action, efficacy, and stability of anthraquinones can be influenced by various environmental factors. For instance, the rigid plane structure of anthraquinones lowers their water solubility, which can result in reduced activity . .

Biochemical Analysis

Biochemical Properties

Anthraquinones, including 1,8-Di(phenylthio)anthraquinone, are known to interact with various enzymes, proteins, and other biomolecules. They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . Mechanistically, most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

Cellular Effects

This compound, like other anthraquinones, has been shown to have various effects on cells. Anthraquinones exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects . They are absorbed mainly in intestines and are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Anthraquinones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Anthraquinones in general have been shown to have varying effects over time. For example, anthraquinones are known to be absorbed in the intestines and are mostly distributed in blood flow-rich tissues and organs .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Anthraquinones are known to have various biological activities, and their effects can vary with dosage .

Metabolic Pathways

The metabolic pathways of this compound are not well-documented. Anthraquinones are known to undergo various metabolic processes, including hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Anthraquinones are known to be widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Anthraquinones are known to be distributed into the cell water-soluble fraction, cell walls, and organelles .

Properties

IUPAC Name |

1,8-bis(phenylsulfanyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O2S2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRPDCKHCGUKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065576 | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13676-91-0, 106768-99-4 | |

| Record name | Solvent Yellow 163 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Di(phenylthio)anthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-bis(phenylthio)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)